
Propanoic acid, 2-oxo-, manganese(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, manganese(2+) salt can be synthesized through the reaction of pyruvic acid with manganese(II) acetate. The reaction typically occurs in an aqueous solution, where pyruvic acid (CH3COCOOH) reacts with manganese(II) acetate (Mn(CH3COO)2) to form the manganese salt of pyruvic acid.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of pyruvic acid with manganese(II) salts under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-oxo-, manganese(2+) salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield manganese metal and other reduced forms.
Substitution: The manganese ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese oxides (MnO2, Mn2O3) and carbon dioxide (CO2).
Reduction: Manganese metal (Mn) and water (H2O).
Substitution: New metal salts and pyruvic acid derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-oxo-, manganese(2+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme functions.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-oxo-, manganese(2+) salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in oxidative stress response and metabolic processes. The manganese ion plays a crucial role in redox reactions, facilitating electron transfer and stabilizing reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium pyruvate (C6H6CaO6): Similar structure but contains calcium instead of manganese.
Sodium pyruvate (C3H3NaO3): Sodium salt of pyruvic acid, commonly used in cell culture media.
Magnesium pyruvate (C6H6MgO6): Magnesium salt of pyruvic acid, used in dietary supplements.
Uniqueness
Propanoic acid, 2-oxo-, manganese(2+) salt is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activity. This makes it valuable in specific chemical reactions and potential therapeutic applications where manganese’s redox behavior is advantageous.
Propriétés
Formule moléculaire |
C3H4MnO3+2 |
|---|---|
Poids moléculaire |
143.00 g/mol |
Nom IUPAC |
manganese(2+);2-oxopropanoic acid |
InChI |
InChI=1S/C3H4O3.Mn/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+2 |
Clé InChI |
ZUOVEEXYLVZTHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



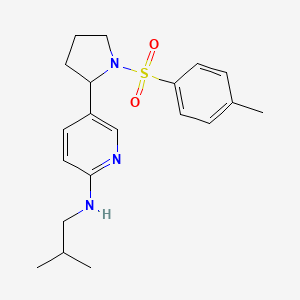


![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)

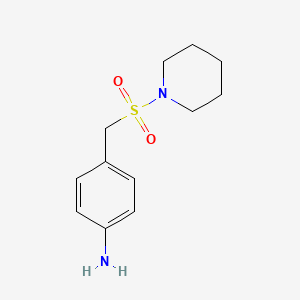
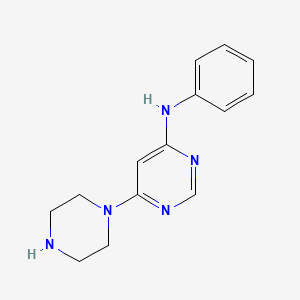
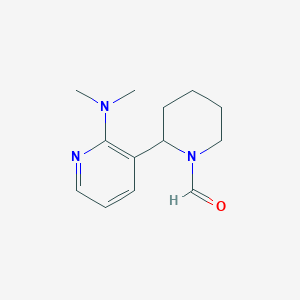

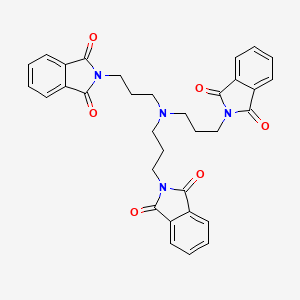
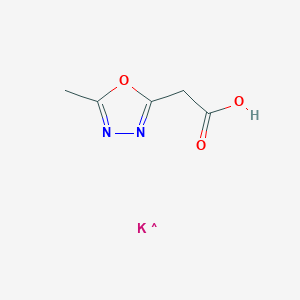
![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

